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Compound of Interest

Compound Name: Prexasertib dimesylate

Cat. No.: B15564124 Get Quote

An objective analysis of Prexasertib dimesylate's performance in clinical trials, offering a

comparative perspective for researchers, scientists, and drug development professionals.

Prexasertib dimesylate (LY2606368), a selective inhibitor of checkpoint kinases 1 and 2

(CHK1 and CHK2), has been investigated in numerous clinical trials for its potential as an

anticancer agent.[1][2] By targeting the DNA damage response (DDR) pathway, Prexasertib

induces synthetic lethality in cancer cells with specific genetic vulnerabilities, leading to

apoptosis.[1][3] This guide provides a meta-analysis of available clinical trial data, comparing

the efficacy and safety of Prexasertib as a monotherapy and in combination with other agents

across various cancer types.

Mechanism of Action: Targeting the DNA Damage
Response
Prexasertib functions as an ATP-competitive inhibitor of CHK1 and, to a lesser extent, CHK2.[1]

[3] These kinases are crucial regulators of the cell cycle and DNA repair.[1] In response to DNA

damage, CHK1 and CHK2 halt the cell cycle to allow for repair before replication continues.[1]

By inhibiting these kinases, Prexasertib prevents this crucial checkpoint, causing cells with

damaged DNA to proceed through the cell cycle, leading to catastrophic DNA damage and

apoptosis.[1][3] This mechanism is particularly effective in tumors with high levels of replication

stress or defects in other DNA repair pathways.
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Caption: Simplified signaling pathway of Prexasertib's mechanism of action.

Comparative Efficacy of Prexasertib Monotherapy
Clinical trials have evaluated Prexasertib as a single agent in various solid tumors, particularly

in heavily pretreated patient populations.
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Cancer
Type

Clinical
Trial
Phase

N
Dosing
Regimen

Objective
Respons
e Rate
(ORR)

Disease
Control
Rate
(DCR)

Median
Progressi
on-Free
Survival
(PFS)

Squamous

Cell

Carcinoma

(SCC) of

the Anus

Phase Ib 26

105 mg/m²

IV on Day

1 of a 14-

day cycle

15%

23%

(Clinical

Benefit

Rate at 3

months)

2.8 months

Squamous

Cell

Carcinoma

of the

Head and

Neck

(SCCHN)

Phase Ib 57

105 mg/m²

IV on Day

1 of a 14-

day cycle

5%

28%

(Clinical

Benefit

Rate at 3

months)

1.6 months

Squamous

Cell Non-

Small Cell

Lung

Cancer

(sqNSCLC)

Phase Ib 16

105 mg/m²

IV on Day

1 of a 14-

day cycle

-

44%

(Clinical

Benefit

Rate at 3

months)

3.0 months

Platinum-

Resistant/

Refractory

Ovarian

Cancer

Phase II 169

105 mg/m²

IV on Day

1 and 15 of

a 28-day

cycle

12.1%

(Platinum-

Resistant)

37.1%

(Platinum-

Resistant)

-

Platinum-

Refractory

Ovarian

Cancer

Phase II 6.9% 31.0%

Data synthesized from multiple sources.[4][5]
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Prexasertib in Combination Therapies
To enhance its antitumor activity, Prexasertib has been studied in combination with various

agents, including chemotherapy and other targeted therapies.

Combinatio
n Agent

Cancer
Type

Clinical
Trial Phase

N

Recommen
ded Phase
II Dose
(Prexasertib
)

ORR

Cisplatin

Advanced/Me

tastatic

Cancer

Phase Ib 63

80 mg/m²

(with

Cisplatin 75

mg/m²)

12.7%

Cetuximab

Advanced/Me

tastatic

Cancer

Phase Ib 41

70 mg/m²

(with

Cetuximab

500 mg/m²)

4.9%

5-Fluorouracil

Advanced/Me

tastatic

Cancer

Phase Ib 8

40 mg/m²

(with 5-FU

label dose)

12.5%

Samotolisib

(PI3K/mTOR

inhibitor)

Solid Tumors

(including

TNBC and

PIK3CA

mutated)

Phase Ib 53

105 mg/m² IV

every 14

days

15.4%

(overall)

Data synthesized from multiple sources.[6][7]

Safety and Tolerability Profile
A consistent safety profile for Prexasertib has been observed across clinical trials, with

hematological toxicities being the most common treatment-related adverse events.
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Adverse Event (Any
Grade)

Frequency (Monotherapy)
Frequency (Combination
w/ Cisplatin)

Neutropenia/White Blood Cell

Count Decreased
~71% (Grade 4) 73.0%

Thrombocytopenia Common -

Anemia Common -

Fatigue Common -

Nausea Common -

Febrile Neutropenia 12% -

Data synthesized from multiple sources.[4][5][6][8]

Experimental Protocols: A Generalized Workflow
The clinical trials involving Prexasertib generally follow a standardized workflow from patient

selection to data analysis.
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Caption: Generalized workflow for Prexasertib clinical trials.
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Key Methodologies
Patient Population: Eligibility criteria typically include patients with advanced or metastatic

solid tumors who have progressed on standard therapies. Specific trials may focus on

particular cancer types (e.g., ovarian, squamous cell carcinoma) or genetic markers (e.g.,

BRCA mutations).[4][9]

Dosing and Administration: Prexasertib is administered as an intravenous infusion. The most

common monotherapy dose is 105 mg/m² on day 1 of a 14-day cycle or on days 1 and 15 of

a 28-day cycle.[5][9] Doses are adjusted in combination therapies to manage toxicities.[6]

Efficacy Assessment: Tumor response is primarily evaluated using the Response Evaluation

Criteria in Solid Tumors (RECIST).[9] Key endpoints include Objective Response Rate

(ORR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).[4]

Safety Assessment: Adverse events are graded according to the Common Terminology

Criteria for Adverse Events (CTCAE). Dose-limiting toxicities are determined during Phase I

dose-escalation studies.

Future Directions and Considerations
While Eli Lilly has discontinued the active development of Prexasertib, ongoing clinical trials

continue to explore its potential.[2] Research is now focusing on identifying predictive

biomarkers to select patients most likely to respond to CHK1/2 inhibition. Furthermore, novel

combination strategies are being investigated to overcome resistance and enhance efficacy.

The synergistic effect of Prexasertib with immunotherapy, for instance, is an area of active

research, with low-dose Prexasertib showing potential to activate innate immunity.[10] The data

from these trials will be crucial in determining the future role of Prexasertib and other CHK1/2

inhibitors in cancer therapy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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